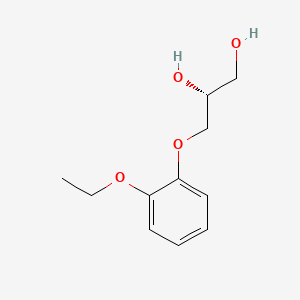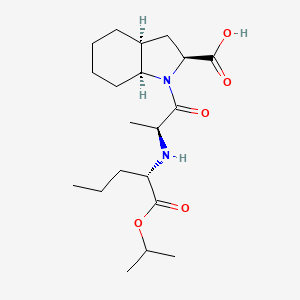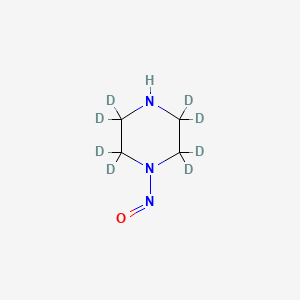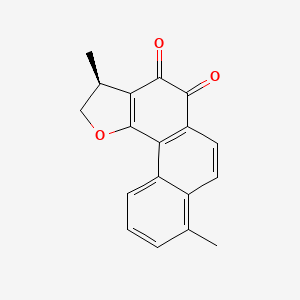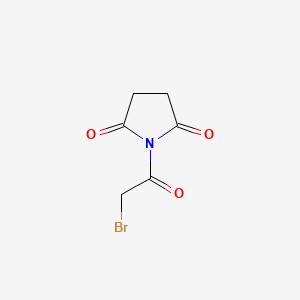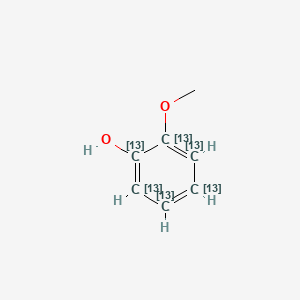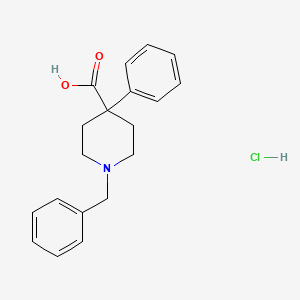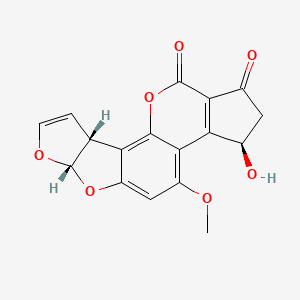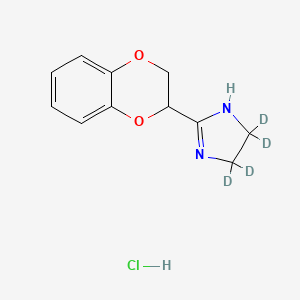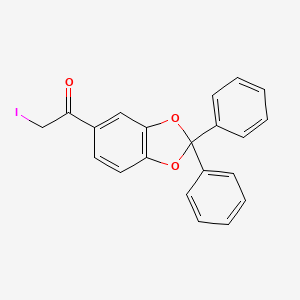![molecular formula C25H24N2O3 B590192 [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-76-5](/img/structure/B590192.png)
[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound JWH 200 6-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. It is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This compound is expected to be a urinary metabolite of JWH 200 based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 200 6-hydroxyindole metabolite involves the hydroxylation of JWH 200. The synthetic route typically includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis reaction.
Attachment of the naphthyl group: The naphthyl group is attached to the indole core through a Friedel-Crafts acylation reaction.
Hydroxylation: The hydroxylation of the indole ring at the 6-position is achieved using a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of JWH 200 6-hydroxyindole metabolite follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
JWH 200 6-hydroxyindole metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
JWH 200 6-hydroxyindole metabolite has several scientific research applications:
Forensic Chemistry: Used as a reference standard in forensic toxicology to identify and quantify the presence of JWH 200 and its metabolites in biological samples.
Analytical Chemistry: Used in the development of analytical methods for detecting synthetic cannabinoids and their metabolites in various matrices.
Mechanism of Action
The mechanism of action of JWH 200 6-hydroxyindole metabolite involves binding to cannabinoid receptors, primarily cannabinoid receptor 1. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects. The compound mimics the action of natural cannabinoids by interacting with the endocannabinoid system .
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another aminoalkylindole with similar cannabinoid receptor activity.
JWH 018: A closely related synthetic cannabinoid with similar metabolic pathways.
AM-2201: A synthetic cannabinoid with similar structural features and metabolic profiles
Uniqueness
JWH 200 6-hydroxyindole metabolite is unique due to its specific hydroxylation at the 6-position of the indole ring, which distinguishes it from other metabolites of JWH 200 and related compounds. This specific modification can influence its binding affinity and activity at cannabinoid receptors, as well as its metabolic stability and excretion profile .
Properties
IUPAC Name |
[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMFDACRPWNMJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=C(C=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017853 |
Source


|
| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427325-76-5 |
Source


|
| Record name | {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
